![molecular formula C17H18N4O3S B3443172 N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3443172.png)
N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
Efavirenz is a highly effective antiretroviral drug that is used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become a cornerstone of HIV therapy. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood.
Mechanism of Action
Efavirenz works by binding to the HIV-1 reverse transcriptase enzyme and inhibiting its activity. This prevents the virus from replicating and reduces the viral load in the patient's blood. Efavirenz binds to a different site on the reverse transcriptase enzyme than nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), making it an important component of HAART.
Biochemical and Physiological Effects:
Efavirenz has been shown to be highly effective at reducing HIV-1 viral load in patients. It has also been shown to be well-tolerated, with few side effects. However, some patients may experience central nervous system (CNS) side effects, such as vivid dreams, dizziness, and confusion. Efavirenz has also been shown to interact with other drugs, including rifampin and St. John's wort, which can reduce its effectiveness.
Advantages and Limitations for Lab Experiments
Efavirenz is a highly effective antiretroviral drug that has been extensively studied in both in vitro and in vivo models. It is often used in combination with other antiretroviral drugs to form HAART. However, Efavirenz can be difficult to work with in the laboratory due to its low solubility in water and its tendency to form crystals.
Future Directions
There are several potential future directions for research on Efavirenz. One area of interest is the development of new N-(2-ethoxyphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamides that are more effective and have fewer side effects than Efavirenz. Another area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of Efavirenz. Additionally, research on the use of Efavirenz in the prevention of mother-to-child transmission of HIV-1 is ongoing.
Scientific Research Applications
Efavirenz has been extensively studied in both in vitro and in vivo models. It has been shown to be highly effective at reducing HIV-1 viral load in patients, and it is often used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART). Efavirenz has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-8-5-4-7-12(13)18-15(22)11-25-17-20-19-16(21(17)2)14-9-6-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGYMATDZRYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.